(2R)-1,1-diphenylpropane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1-diphenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of (2R)-1,1-diphenylpropane-1,2-diol

An In-depth Technical Guide to (2R)-1,1-diphenylpropane-1,2-diol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a chiral vicinal diol of significant interest in synthetic chemistry and drug development. The content herein is structured to deliver not just data, but also contextual insights into the experimental and theoretical underpinnings of this molecule's behavior, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

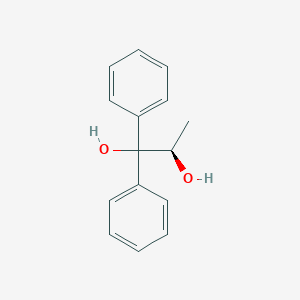

(2R)-1,1-diphenylpropane-1,2-diol is a chiral compound featuring a propane backbone with two hydroxyl groups on adjacent carbons (C1 and C2) and two phenyl substituents on C1. The stereochemistry at the C2 carbon is designated as 'R'. This specific arrangement of functional groups—a tertiary alcohol at C1 and a secondary alcohol at C2—governs its unique reactivity and utility in asymmetric synthesis.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D representation of (2R)-1,1-diphenylpropane-1,2-diol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2R)-1,1-diphenylpropane-1,2-diol | [1] |

| CAS Number | 126577-48-8 | [1] |

| Molecular Formula | C₁₅H₁₆O₂ | [2][3][4] |

| Molecular Weight | 228.29 g/mol | [2][3] |

| InChI | InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 | [1] |

| InChIKey | RQKXFLUAQLDHMO-GFCCVEGCSA-N | [1] |

| Canonical SMILES | CO | [1] |

Physicochemical Properties

The physical properties of this diol are dictated by the interplay between the polar hydroxyl groups and the nonpolar phenyl rings. The diol's ability to engage in hydrogen bonding significantly influences its melting point and solubility.

Table 2: Physical and Chemical Properties (Note: Some data is for the (2S)-enantiomer or racemic mixture, as specified, and serves as a close approximation.)

| Property | Value | Comments and Source |

| Appearance | Colorless solid | For the (2S)-enantiomer, noted to have a faint sweet taste.[2] |

| Melting Point | 89-92 °C | Value for the (2S)-enantiomer.[2] |

| Boiling Point | 406.6 ± 40.0 °C | Predicted value for the (2S)-enantiomer.[2] |

| Density | 1.152 ± 0.06 g/cm³ | Predicted value for the (2S)-enantiomer.[2] |

| Solubility | Moderately soluble in water; soluble in alcohols and ethers. | The hydroxyl groups confer polarity and water solubility, while the phenyl groups enhance solubility in organic solvents.[5][6] |

| pKa | 13.28 ± 0.29 | Predicted value for the (2S)-enantiomer, indicating weak acidity of the hydroxyl protons.[2] |

| XLogP3-AA | 2.1 | A measure of lipophilicity, indicating moderate partitioning into octanol.[3] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Rotatable Bond Count | 3 | [3][4] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of (2R)-1,1-diphenylpropane-1,2-diol is rich and synthetically valuable, primarily due to its vicinal diol structure and inherent chirality.

Role in Asymmetric Synthesis

As a chiral molecule, (2R)-1,1-diphenylpropane-1,2-diol is a valuable building block in the synthesis of enantiomerically pure compounds.[7] It is frequently used as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis.[2] Its applications are particularly prominent in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its biological activity and safety profile.[2][7]

The Pinacol Rearrangement: A Mechanistic Insight

A hallmark reaction of 1,2-diols is the acid-catalyzed pinacol rearrangement. For an unsymmetrical diol like this one, the reaction proceeds with high regioselectivity. The causality behind this selectivity is the formation of the most stable carbocation intermediate.

Mechanism:

-

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O). Protonation occurs preferentially at the tertiary hydroxyl (C1) because the resulting carbocation will be stabilized by the two adjacent phenyl groups.

-

Carbocation Formation: Loss of water from C1 generates a highly stabilized tertiary benzylic carbocation. The resonance delocalization provided by the two phenyl rings is the driving force for this pathway.

-

1,2-Hydride Shift: A hydride from the adjacent C2 migrates to the carbocationic center at C1.

-

Deprotonation: Deprotonation of the remaining hydroxyl group yields the final ketone product, 1,1-diphenylpropan-2-one.

This selective rearrangement is a powerful tool for carbon skeleton modification and is a testament to the influence of electronic effects on reaction pathways.[8]

Caption: Workflow of the Pinacol Rearrangement.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2R)-1,1-diphenylpropane-1,2-diol. Based on its structure, the following spectral features are expected:

-

¹H NMR:

-

Aromatic Protons (10H): A complex multiplet signal in the range of δ 7.0-7.5 ppm.

-

Methine Proton (1H, C2-H): A quartet or multiplet around δ 4.0-4.5 ppm, coupled to the methyl protons.

-

Methyl Protons (3H, C3-H): A doublet around δ 1.0-1.3 ppm.

-

Hydroxyl Protons (2H): Two broad singlets that are exchangeable with D₂O. Their chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

C1 (Tertiary Alcohol): A signal around δ 75-85 ppm.

-

C2 (Secondary Alcohol): A signal around δ 70-80 ppm.

-

C3 (Methyl Carbon): A signal in the aliphatic region, around δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

Synthesis Pathway

The synthesis of enantiomerically pure (2R)-1,1-diphenylpropane-1,2-diol typically involves asymmetric synthesis or chiral resolution. A common and effective strategy is the asymmetric dihydroxylation of the corresponding alkene, 1,1-diphenylpropene.

Caption: General synthetic pathway to the target molecule.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed and self-validating protocols are crucial.

Protocol 1: Infrared (IR) Spectroscopy Analysis

-

Objective: To obtain the IR spectrum of the solid sample and identify key functional groups.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Run a background spectrum of the empty ATR stage. This is critical to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small, representative amount of the solid (2R)-1,1-diphenylpropane-1,2-diol onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (background-corrected) and identify the characteristic absorption bands for O-H, C-H (aliphatic and aromatic), C=C, and C-O bonds as described in Section 4.

-

-

Self-Validation: The presence of a strong, broad O-H band and the characteristic aromatic C=C stretching peaks validates the presence of the diol and phenyl functionalities.

Protocol 2: Pinacol Rearrangement (Illustrative)

-

Objective: To demonstrate the acid-catalyzed rearrangement of the diol.

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R)-1,1-diphenylpropane-1,2-diol (1.0 mmol) in a suitable solvent like glacial acetic acid (5 mL).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (2-3 drops).

-

Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (50 mL).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Self-Validation: The resulting product can be analyzed by ¹H NMR and ¹³C NMR to confirm the formation of 1,1-diphenylpropan-2-one and the disappearance of the diol signals.

Conclusion for the Research Professional

(2R)-1,1-diphenylpropane-1,2-diol is more than just a chemical compound; it is a specialized tool for the precise construction of complex, chiral molecules. Its well-defined physical properties ensure predictable behavior in various solvent systems, while its chemical reactivity, particularly its role in asymmetric synthesis and its susceptibility to selective rearrangements, offers significant opportunities for innovation in drug discovery and materials science. A thorough understanding of its characteristics, from its spectral signature to its mechanistic pathways, is paramount for any researcher aiming to leverage its full synthetic potential.

References

-

ChemBK. (2024). (2S)-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-phenylpropane-1,2-diol (CAS 1855-09-0). Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-1,2-diphenylpropane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-1,3-diphenylpropane-1,2-diol. Retrieved from [Link]

-

Chemsrc. (2025). 1,2-diphenylpropane-1,2-diol | CAS#:41728-16-9. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-1,1-diphenylpropane-1,2-diol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-phenyl-1,2-propanediol. Retrieved from [Link]

Sources

- 1. (2R)-1,1-diphenylpropane-1,2-diol | C15H16O2 | CID 853011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (1S,2R)-1,2-diphenylpropane-1,2-diol | C15H16O2 | CID 92164529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. biosynth.com [biosynth.com]

- 8. 2-Methyl-1,1-diphenylpropane-1,2-diol|CAS 5344-64-9 [benchchem.com]

(2R)-1,1-diphenylpropane-1,2-diol CAS number and synonyms

An In-depth Technical Guide to (2R)-1,1-diphenylpropane-1,2-diol

Abstract

(2R)-1,1-diphenylpropane-1,2-diol is a chiral vicinal diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure, featuring a chiral center at the C-2 position and a quaternary stereocenter at C-1 bearing two phenyl groups, makes it a valuable building block and intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, stereoselective synthesis, analytical characterization, applications in asymmetric catalysis, and essential safety protocols. Designed for researchers and professionals in drug discovery and chemical manufacturing, this document synthesizes technical data with practical insights to facilitate its effective use.

Nomenclature and Chemical Identity

Correctly identifying a chiral molecule is paramount for reproducibility and regulatory compliance. The nomenclature and structural identifiers for (2R)-1,1-diphenylpropane-1,2-diol are outlined below.

-

IUPAC Name : (2R)-1,1-diphenylpropane-1,2-diol[1]

-

CAS Number : 126577-48-8[1]

-

Molecular Formula : C₁₅H₁₆O₂[1]

-

Molecular Weight : 228.29 g/mol [1]

Synonyms

The compound is also known by several other names in chemical literature and commercial catalogs:

Chemical Structure

The structure features a propane backbone with hydroxyl groups on carbons 1 and 2. Carbon 2 is a chiral center with an (R) configuration. Carbon 1 is a tertiary alcohol substituted with two phenyl groups.

Caption: Workflow for the synthesis of (2R)-1,1-diphenylpropane-1,2-diol.

Experimental Protocol: Asymmetric Dihydroxylation

This protocol is a representative procedure based on established Sharpless AD reactions. [2]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (50 mL) and cool the resulting slurry to 0 °C in an ice bath.

-

Substrate Addition : To the vigorously stirred slurry, add 1.0 g (5.15 mmol) of 1,1-diphenylpropene.

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the mixture back to 0 °C and add solid sodium sulfite (Na₂SO₃, ~1.5 g) portion-wise. Stir for an additional hour.

-

Extraction : Add ethyl acetate (50 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Washing & Drying : Combine the organic extracts and wash with 2M NaOH, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure (2R)-1,1-diphenylpropane-1,2-diol.

-

Validation : Confirm the product's identity and determine the enantiomeric excess (e.e.) using chiral HPLC analysis and NMR spectroscopy.

Alternative Synthetic Routes

-

Chiral Resolution : A racemic mixture of 1,1-diphenylpropane-1,2-diol can be synthesized via standard methods (e.g., dihydroxylation of 1,1-diphenylpropene with osmium tetroxide without a chiral ligand). The enantiomers can then be separated by forming diastereomeric esters or acetals with a chiral resolving agent, followed by chromatographic separation and subsequent hydrolysis. [3][4]* Enzymatic Synthesis : Biocatalytic methods using specific lyases and alcohol dehydrogenases can produce individual stereoisomers of phenylpropanediols from simple starting materials like benzaldehyde and acetaldehyde, offering a greener alternative. [5]

Spectroscopic and Analytical Characterization

Confirming the structure and stereochemical purity of the final product is a critical step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.2-7.5 ppm range), a quartet for the methine proton at C-2, a doublet for the methyl protons at C-3, and broad singlets for the two hydroxyl protons which may exchange with D₂O.

-

¹³C NMR : Key signals would include those for the two phenyl groups, the quaternary carbon C-1 (around 78-82 ppm), the methine carbon C-2 (around 75-79 ppm), and the methyl carbon (around 18-22 ppm). [6]* Infrared (IR) Spectroscopy : The IR spectrum should display a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

-

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the definitive method for determining the enantiomeric excess (e.e.) of the product, separating the (2R) and (2S) enantiomers into distinct peaks.

Applications in Asymmetric Synthesis and Drug Development

Chiral diols are foundational components in modern asymmetric synthesis, and (2R)-1,1-diphenylpropane-1,2-diol is no exception. [7]Its utility stems from its pre-defined stereochemistry, which can be leveraged to control the formation of new stereocenters in subsequent reactions.

-

Chiral Building Block : The most direct application is its use as a stereochemically defined starting material for the total synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs). [8][9]The diol functionality provides reactive handles for further chemical transformations.

-

Chiral Auxiliary : The diol can be temporarily attached to a prochiral substrate. The steric and electronic properties of the diphenylpropane moiety then direct the stereochemical outcome of a reaction performed on the substrate. Following the reaction, the auxiliary is cleaved and can often be recovered, making it a powerful tool for asymmetric transformations. [10]* Chiral Ligands : The diol can be modified to create chiral ligands for metal-catalyzed asymmetric reactions. The C₂-symmetric nature and steric bulk that can be derived from such diols are highly effective in creating a chiral pocket around a metal center, influencing the enantioselectivity of reactions like hydrogenations, cyclopropanations, or Michael additions. [11][12]* Pharmaceutical Relevance : The stereochemistry of a drug is critical to its pharmacological activity and safety profile. [13]Chiral intermediates like (2R)-1,1-diphenylpropane-1,2-diol are essential for constructing single-enantiomer drugs, avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2R)-1,1-diphenylpropane-1,2-diol is a highly valuable chiral molecule with significant potential in synthetic organic chemistry. Its preparation, primarily through the reliable Sharpless Asymmetric Dihydroxylation, provides access to an enantiomerically pure building block. Its utility as a chiral intermediate, auxiliary, and precursor to chiral ligands underscores its importance in the development of sophisticated chemical entities, particularly in the pharmaceutical industry where stereochemical control is non-negotiable. This guide provides the foundational knowledge required for its effective synthesis and application in advanced research and development settings.

References

Sources

- 1. (2R)-1,1-diphenylpropane-1,2-diol | C15H16O2 | CID 853011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. chembk.com [chembk.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Diphenylpropane-1,2-diol | C15H16O2 | CID 281031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]

A Technical Guide to the Synthesis of (2R)-1,1-Diphenylpropane-1,2-diol from Phenylacetaldehyde

Abstract: This document provides a comprehensive technical guide for the synthesis of the chiral auxiliary (2R)-1,1-diphenylpropane-1,2-diol. Acknowledging the non-standard nature of utilizing phenylacetaldehyde as a starting material, this guide proposes and details a robust, multi-step synthetic pathway. The proposed route involves the initial oxidation of phenylacetaldehyde to phenylacetic acid, followed by a stereoselective α-methylation, esterification, and a final double Grignard addition to yield the target molecule. Each stage is discussed with mechanistic insight, procedural details, and considerations for process optimization, providing researchers and drug development professionals with a viable, albeit challenging, synthetic strategy.

Introduction and Strategic Overview

(2R)-1,1-Diphenylpropane-1,2-diol is a valuable chiral building block and auxiliary in asymmetric synthesis, prized for its ability to induce stereoselectivity in a variety of chemical transformations. While typically synthesized from chiral pool precursors such as (R)-lactic acid, this guide addresses the specific challenge of constructing this molecule from a more fundamental starting material: phenylacetaldehyde.

The synthetic route from phenylacetaldehyde is not direct. A critical analysis of the target structure, Ph₂C(OH)-CH(OH)-CH₃[1], and the starting material, Ph-CH₂-CHO, reveals a discrepancy in the carbon skeleton and the required oxidation states. The target is a three-carbon backbone, whereas the starting material has a two-carbon aldehyde chain attached to a phenyl group. Therefore, a synthetic strategy must incorporate:

-

A C-C bond formation to introduce a methyl group.

-

A second C-C bond formation to introduce an additional phenyl group.

-

Oxidation of the aldehyde functionality.

-

Strict stereochemical control to establish the (R) configuration at the C2 position.

The pathway detailed herein is designed to systematically address these challenges, proceeding through a key chiral intermediate, (R)-2-phenylpropanoic acid.

Retrosynthetic Analysis and Proposed Pathway

Our strategy hinges on constructing the chiral backbone first and then elaborating the functional groups. The retrosynthesis reveals a logical sequence starting from the target diol.

Caption: Mechanism of the double Grignard addition to an ester.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Overall Workflow

Caption: Step-by-step experimental workflow diagram.

Protocol for Stage 4: Grignard Reaction

-

Reagents and Materials:

-

Methyl (R)-2-phenylpropanoate (1.0 eq)

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Nitrogen or Argon atmosphere setup

-

Round-bottom flask, dropping funnel, magnetic stirrer

-

-

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve Methyl (R)-2-phenylpropanoate (1.0 eq) in anhydrous THF under nitrogen.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the phenylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2R)-1,1-diphenylpropane-1,2-diol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and polarimetry to confirm its structure and enantiopurity.

-

Data Summary Table

The following table provides an overview of the quantitative aspects of the proposed synthesis. Yields are illustrative and will vary with optimization.

| Step | Starting Material | Key Reagents | Equivalents | Solvent | Temp. (°C) | Time (h) | Product | Est. Yield (%) |

| 1 | Phenylacetaldehyde | Aldehyde Dehydrogenase | Catalytic | Buffer | 25-37 | 12-24 | Phenylacetic Acid | >90 |

| 2 | Phenylacetic Acid | Chiral Li-Amide, MeI | 2.1, 1.2 | THF | -78 to 0 | 2-4 | (R)-2-Phenylpropanoic Acid | 75-85 |

| 3 | (R)-2-Phenylpropanoic Acid | Methanol, H₂SO₄ | Excess, Cat. | Methanol | Reflux | 4-8 | Methyl (R)-2-phenylpropanoate | >95 |

| 4 | Methyl (R)-2-phenylpropanoate | PhMgBr | 2.2 | THF | 0 to RT | 3-6 | (2R)-1,1-diphenylpropane-1,2-diol | 70-80 |

Conclusion

This guide outlines a chemically sound, albeit multi-step, pathway for the synthesis of (2R)-1,1-diphenylpropane-1,2-diol starting from phenylacetaldehyde. The strategy relies on a sequence of well-established transformations, with the critical stereochemistry being introduced via a modern asymmetric α-alkylation reaction. By providing detailed mechanistic rationale and a clear experimental workflow, this document serves as a valuable resource for researchers tackling this non-trivial synthetic challenge, enabling the production of a key chiral molecule for applications in drug discovery and development.

References

- Kato, Y., et al. (2002). Synthesis of (R)-2-phenylpropanoic acid from its racemate through an isomerase-involving reaction by Nocardia diaphanozonaria. Journal of Molecular Catalysis B: Enzymatic. [Source not directly linked, but describes resolution of 2-phenylpropanoic acid].

- Yi, B., et al. (2016). Asymmetric hydrogenation of α-phenylacrylic acid catalyzed by ruthenium chloride. CN103214520. [Source describes asymmetric synthesis of (R)-2-Phenylpropionic acid].

-

Panoutsopoulos, G. I., & Beedham, C. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. Available at: [Link]

-

Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Available at: [Link]

-

Tundo, P., & Selva, M. (2002). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses. Available at: [Link]

-

Pettersen, D., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH. Available at: [Link]

-

Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic Oxidation of 2-Phenylethylamine to Phenylacetic Acid and 2-Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemistry Tutor. (n.d.). Grignard Reaction - Common Conditions. The Organic Chemistry Tutor. Available at: [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). (2R)-1,1-diphenylpropane-1,2-diol. PubChem. Available at: [Link]

Sources

Unveiling the Potential of (2R)-1,1-diphenylpropane-1,2-diol in Asymmetric Catalysis: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1,1-diphenylpropane-1,2-diol is a chiral diol with significant potential in asymmetric catalysis, yet its specific mechanistic pathways remain largely unexplored in dedicated literature. This technical guide provides an in-depth analysis of its plausible mechanisms of action, drawing upon established principles from well-documented chiral diols such as BINOL and TADDOL derivatives. We will explore its potential roles as a chiral ligand in metal-catalyzed reactions and as a Brønsted acid organocatalyst. Furthermore, this guide will cover the synthesis of (2R)-1,1-diphenylpropane-1,2-diol and its prospective application as a chiral auxiliary. This document aims to serve as a foundational resource to stimulate further experimental investigation into this promising, yet underutilized, chiral molecule.

Introduction: The Pivotal Role of Chiral Diols in Asymmetric Synthesis

Chiral diols are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility stems from their ability to create a well-defined chiral environment around a reactive center, thereby directing the stereochemical outcome of a reaction. These versatile molecules can function in two primary capacities: as chiral ligands that coordinate to a metal center, or as metal-free organocatalysts.[3] In the former, the diol's stereochemistry influences the spatial arrangement of other ligands and the substrate around the metal, leading to enantioselective transformations.[4] As organocatalysts, chiral diols typically act as Brønsted acids, activating electrophiles through hydrogen bonding and providing a chiral pocket to control the approach of a nucleophile.[3][5] While significant research has focused on C2-symmetric diols like TADDOLs and axially chiral diols such as BINOL, the potential of simpler, acyclic chiral diols like (2R)-1,1-diphenylpropane-1,2-diol remains an area ripe for exploration.

Synthesis of (2R)-1,1-diphenylpropane-1,2-diol

The enantiomerically pure (2R)-1,1-diphenylpropane-1,2-diol can be synthesized through various established methods for preparing chiral 1,2-diols. A common and effective strategy is the asymmetric dihydroxylation of a corresponding alkene, in this case, 1,1-diphenylpropene.

Experimental Protocol: Asymmetric Dihydroxylation

-

Reaction Setup: To a stirred solution of 1,1-diphenylpropene (1.0 equiv.) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (containing the chiral ligand (DHQD)2PHAL) and methanesulfonamide.

-

Reaction Progress: Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield (2R)-1,1-diphenylpropane-1,2-diol.

Hypothetical Mechanisms of Action in Catalysis

In the absence of direct experimental studies on (2R)-1,1-diphenylpropane-1,2-diol, we propose the following mechanisms based on its structural features and the known behavior of analogous chiral diols.

As a Chiral Ligand in Metal-Catalyzed Reactions

(2R)-1,1-diphenylpropane-1,2-diol can act as a bidentate ligand, coordinating to a variety of metal centers (e.g., Ti, Zn, Ru, Rh) through its two hydroxyl groups. The chirality at the C2 position is expected to create a chiral pocket around the metal center, influencing the stereochemical outcome of reactions such as asymmetric additions, reductions, and oxidations.

A prime example is the enantioselective addition of diethylzinc to aldehydes. The proposed catalytic cycle is depicted below:

Caption: Proposed catalytic cycle for diethylzinc addition.

In this cycle, the (2R)-1,1-diphenylpropane-1,2-diol reacts with diethylzinc to form a chiral zinc alkoxide complex. The aldehyde then coordinates to the zinc center. The chiral environment created by the diol ligand dictates the facial selectivity of the ethyl group transfer from the zinc to the aldehyde, resulting in the formation of a chiral secondary alcohol.

As a Brønsted Acid Organocatalyst

Chiral diols can effectively catalyze reactions by acting as Brønsted acids, activating electrophiles through hydrogen bonding.[6] For instance, in an asymmetric Diels-Alder reaction, the diol can form a hydrogen-bonding complex with a dienophile containing a carbonyl group.

Caption: Proposed activation in a Diels-Alder reaction.

The two hydroxyl groups of (2R)-1,1-diphenylpropane-1,2-diol can form a bidentate hydrogen bond with the carbonyl oxygen of the dienophile. This interaction increases the electrophilicity of the dienophile and, due to the chiral nature of the diol, one face of the dienophile is sterically shielded, leading to a highly enantioselective cycloaddition with the diene.

Potential Application as a Chiral Auxiliary

Beyond catalysis, (2R)-1,1-diphenylpropane-1,2-diol can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

For example, the diol can be converted into a chiral acetal with a prochiral ketone. Subsequent nucleophilic addition to the carbonyl group would proceed with high diastereoselectivity due to the steric hindrance imposed by the phenyl groups of the auxiliary.

| Step | Description | Expected Outcome |

| 1. Acetal Formation | Reaction of a prochiral ketone with (2R)-1,1-diphenylpropane-1,2-diol. | Formation of a chiral dioxolane. |

| 2. Diastereoselective Reaction | Nucleophilic attack on a functional group attached to the acetal. | High diastereoselectivity due to steric shielding by the auxiliary. |

| 3. Auxiliary Cleavage | Hydrolysis of the acetal. | Release of the enantiomerically enriched product and recovery of the diol. |

Conclusion and Outlook

While direct experimental evidence for the catalytic activity of (2R)-1,1-diphenylpropane-1,2-diol is currently lacking in the scientific literature, its structural analogy to well-established chiral diols strongly suggests its potential in asymmetric synthesis. The hypothetical mechanisms presented in this guide, encompassing its roles as a chiral ligand for metal catalysis and as a Brønsted acid organocatalyst, provide a solid foundation for future research. We anticipate that experimental investigations will not only validate these proposed pathways but also uncover novel applications for this readily accessible chiral building block. The exploration of such underutilized chiral molecules is paramount for the continued advancement of asymmetric catalysis and the efficient synthesis of complex chiral molecules.

References

- Chan, A. S. C., & Chen, C.-C. (2008).

- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.

- Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302.

- Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Hydrogen Bond-Catalyzed Enantioselective Hetero-Diels–Alder Reactions.

- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.

- McDougal, N. T., & Schaus, S. E. (2003). Asymmetric Morita−Baylis−Hillman Reactions Catalyzed by Chiral Brønsted Acids. Journal of the American Chemical Society, 125(40), 12094-12095.

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.

- Rawal, V. H., & Huang, Y. (2003).

- Trost, B. M. (1995). Asymmetric catalytic allylic alkylation. Accounts of Chemical Research, 28(9), 355-364.

Sources

- 1. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]

- 6. 2-Methyl-1,1-diphenylpropane-1,2-diol|CAS 5344-64-9 [benchchem.com]

The Pivotal Role of Chiral Diols in Modern Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for stereochemical control is paramount. The ability to selectively synthesize one enantiomer of a chiral molecule is a cornerstone of drug discovery and development, as the therapeutic efficacy and toxicological profile of a pharmaceutical agent are often intrinsically linked to its three-dimensional structure. Among the arsenal of tools available to the synthetic chemist, chiral diols have emerged as a remarkably versatile and powerful class of molecules, enabling a wide array of enantioselective transformations. This in-depth technical guide provides a comprehensive overview of the core applications of chiral diols, delving into the mechanistic principles that govern their function and offering practical, field-proven insights for their effective implementation in the laboratory.

The Foundation of Chirality: Why Diols?

Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a stereogenic scaffold. Their utility in asymmetric synthesis stems from their ability to create a chiral environment that influences the stereochemical outcome of a reaction. This can be achieved through several distinct, yet often complementary, strategies:

-

As Chiral Ligands in Metal-Catalyzed Reactions: The two hydroxyl groups can coordinate to a metal center, forming a chiral Lewis acid or transition metal complex. This complex then activates a substrate and directs the approach of a reactant, leading to the preferential formation of one enantiomer.

-

As Chiral Auxiliaries: A chiral diol can be temporarily attached to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the diol then directs a subsequent stereoselective transformation. Following the reaction, the auxiliary can be cleaved and ideally recovered.

-

As Organocatalysts: In certain reactions, the diol itself can act as a Brønsted acid or hydrogen-bond donor, activating the substrate and creating a chiral pocket that dictates the stereochemical outcome.

-

As Chiral Building Blocks: Enantiomerically pure diols serve as versatile starting materials for the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[1]

This guide will explore these applications in detail, with a focus on the practical aspects of their use and the underlying principles of stereocontrol.

Pillars of Asymmetric Control: TADDOLs and BINOLs

While a diverse array of chiral diols have been developed, two families stand out for their broad applicability and high efficacy: the tartrate-derived TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) and the axially chiral BINOLs (1,1′-bi-2-naphthol).

TADDOLs: Versatile Scaffolds for Lewis Acid Catalysis

TADDOLs, readily prepared from tartaric acid, possess a C2-symmetric 1,3-dioxolane backbone with two diarylhydroxymethyl groups in a trans configuration.[2][3] This rigid and sterically demanding framework makes them excellent ligands for a variety of metals, most notably titanium. The resulting Ti-TADDOLate complexes are powerful chiral Lewis acids that have been successfully employed in a range of enantioselective transformations.[4]

One of the hallmark applications of TADDOLs is in the enantioselective hetero-Diels-Alder reaction .[5] The Ti-TADDOLate complex activates the dienophile, typically an aldehyde, and creates a chiral pocket that directs the approach of the diene, leading to the formation of dihydropyrones with high enantioselectivity.[6][7][8]

The electronic and steric properties of the BINOL ligand can be fine-tuned by introducing substituents at various positions on the naphthalene rings, allowing for optimization of the catalyst for a specific transformation. [9] Comparative Performance of TADDOL and BINOL in Asymmetric Diels-Alder Reactions

| Catalyst System | Dienophile | Diene | Yield (%) | ee (%) | Reference |

| (R,R)-1-Naphthyl-TADDOL (20 mol%) | Methacrolein | Aminosiloxydiene | 83 | 91 | [6][10] |

| (R,R)-Phenyl-TADDOL (20 mol%) | Methacrolein | Aminosiloxydiene | 30 | 31 | [6][10] |

| (R)-H8-BINOL-Ti(IV) Complex | Phenylglyoxal | Danishefsky's Diene | 92 | >99 | [11] |

| (S)-BINOL-derived Phosphoric Acid | N-Acylhydrazone | Danishefsky's Diene | 95 | 96 | [12] |

Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Chiral Diols as Indispensable Tools in Drug Development

The impact of chiral diols is profoundly felt in the pharmaceutical industry, where the synthesis of single-enantiomer drugs is often a critical requirement. Chiral diols are frequently employed as key building blocks or in stereochemistry-defining steps in the synthesis of a wide range of therapeutic agents.

Case Study: Synthesis of HIV Protease Inhibitors

Several FDA-approved HIV protease inhibitors feature complex stereochemical architectures that are often constructed using chiral diol-based strategies. For example, the synthesis of the bis-tetrahydrofuran (bis-THF) core of some inhibitors has been achieved through Sharpless asymmetric dihydroxylation of a diene, which introduces two hydroxyl groups with defined stereochemistry. [13]This chiral diol intermediate is then further elaborated to form the final ligand. In other approaches, chiral epoxides, which can be readily derived from chiral diols, serve as key starting materials for the synthesis of the hydroxyethylamine and hydroxyethylene dipeptide isosteres found in many protease inhibitors. [14][15] Case Study: Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors

The development of direct-acting antivirals for the treatment of HCV has also benefited from the application of chiral diols. For instance, the synthesis of certain HCV NS3/4A protease inhibitors involves the diastereoselective synthesis of a key diol intermediate, which is then incorporated into the final drug molecule. [2]The stereochemistry of this diol is crucial for the inhibitor's binding affinity to the viral protease.

Practical Methodologies: Selected Experimental Protocols

To bridge the gap between theory and practice, this section provides detailed, step-by-step protocols for key asymmetric transformations enabled by chiral diols.

Protocol 1: TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction [8] This protocol describes a general procedure for the enantioselective hetero-Diels-Alder reaction between an aldehyde and a diene, catalyzed by a Ti-TADDOLate complex.

Materials:

-

TADDOL ligand

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Aldehyde

-

Diene

-

Anhydrous toluene

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, add the TADDOL ligand (0.1 mmol) and anhydrous toluene (0.5 mL) to a flame-dried flask.

-

Add Ti(OiPr)₄ (0.1 mmol) to the flask and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

-

Cool the mixture to the desired temperature (e.g., -40 °C).

-

Add the aldehyde (1.0 mmol) to the reaction mixture.

-

Slowly add the diene (0.5 mmol) to the mixture.

-

Stir the reaction at the same temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the enantioenriched dihydropyrone.

Protocol 2: Synthesis of a Chiral 1,3-Diol via Asymmetric Aldol Reaction and Reduction [6][16][17] This two-step protocol outlines the synthesis of a chiral 1,3-diol, a common structural motif in natural products and pharmaceuticals.

Step 1: Asymmetric Aldol Reaction

Materials:

-

Proline-derived organocatalyst

-

Copper(II) triflate (Cu(OTf)₂)

-

Ketone

-

Aldehyde

-

DMSO/H₂O mixture

Procedure:

-

To a solution of the proline-derived organocatalyst and Cu(OTf)₂ in a DMSO/H₂O mixture, add the ketone.

-

Stir the mixture at the specified temperature and then add the aldehyde.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the chiral β-hydroxy ketone.

Step 2: Asymmetric Reduction

Materials:

-

Chiral β-hydroxy ketone (from Step 1)

-

(R)- or (S)-CBS-oxazaborolidine reagent

-

Borane solution (e.g., BH₃·THF)

-

Anhydrous THF

Procedure:

-

Dissolve the chiral β-hydroxy ketone in anhydrous THF under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the CBS-oxazaborolidine reagent, followed by the slow addition of the borane solution.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield the enantiomerically pure 1,3-diol.

Conclusion: The Enduring Legacy and Future of Chiral Diols

Chiral diols have undeniably carved a significant niche in the field of asymmetric synthesis. Their versatility as ligands, auxiliaries, and building blocks has enabled the efficient and stereocontrolled synthesis of a vast array of complex molecules, with a profound impact on drug discovery and development. The continued exploration of new chiral diol scaffolds and their applications in novel catalytic systems promises to further expand the synthetic chemist's toolkit, paving the way for the creation of next-generation pharmaceuticals and other valuable chiral compounds. The principles and protocols outlined in this guide serve as a testament to the enduring power of these remarkable molecules and provide a solid foundation for their successful application in the modern synthetic laboratory.

References

-

Ertürk, E., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

Rawal, V. H., et al. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences. [Link]

-

Ghosh, A. K., et al. (2009). Recent Advances in Heterocyclic HIV Protease Inhibitors. Current HIV Research. [Link]

-

Prasad, K. R. K., & Gholap, S. L. (2011). Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. [Link]

-

Nagal, S., & Naimi-Jamal, M. R. (2011). Synthesis & Application of Chiral Hydrobenzoin. ResearchGate. [Link]

-

Prasad, K. R., & Joshi, N. N. (1996). Stereoselective Reduction of Benzils: A New Convenient Route to Enantiomerically Pure 1,2-Diarylethanediols. The Journal of Organic Chemistry. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews. [Link]

-

Prasad, K. R. K., & Gholap, S. L. (2004). Syntheses and applications of C2-symmetric chiral diols. ElectronicsAndBooks. [Link]

-

Schaus, S. E., et al. (2017). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]

-

Avedissian, H., et al. (2002). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry. [Link]

-

Ghosh, A. K., & Leshchenko-Yashchuk, S. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. The Journal of Organic Chemistry. [Link]

-

Ertürk, E., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

Brown, H. C., & Ramachandran, P. V. (1991). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. [Link]

-

Jindal, G., & Sunoj, R. B. (2012). Mechanistic insights into the role of chiral ligands in asymmetric diamination reactions. Chemistry. [Link]

-

Soloshonok, V. A., & Han, J. (2001). Asymmetric Synthesis of Chiral Organofluorine Compounds: Use of Nonracemic Fluoroiodoacetic Acid as a Practical Electrophile and Its Application to the Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres within a Novel Series of HIV Protease Inhibitors. Journal of the American Chemical Society. [Link]

-

Sharma, D., et al. (2024). Efficient Synthesis of Hydrobenzoin through NHC Catalysis: A Sustainable Approach for C−C Bond Formation. ResearchGate. [Link]

-

Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

-

El-Sayed, N. S., et al. (2021). Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. ACS Omega. [Link]

-

Tsai, S.-W. (2017). Syntheses and Applications of C2Symmetric Chiral Diols. ResearchGate. [Link]

-

Corey, E. J., & Loh, T.-P. (2010). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. [Link]

-

Larsson, R., et al. (2010). Discovery of achiral inhibitors of the hepatitis C virus NS3 protease based on 2(1H)-pyrazinones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rawal, V. H., et al. (2010). Charge‐Activated TADDOLs: Recyclable Organocatalysts for Asymmetric (Hetero‐)Diels–Alder Reactions. ResearchGate. [Link]

-

Roush, W. R., & Brown, B. B. (2005). Studies into the Stereoselectivity of Tartrate-Derived Dienophiles. Organic Letters. [Link]

-

Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115. [Link]

-

Singh, U. K., et al. (2015). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

-

Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Azizoglu, M., et al. (2016). Proposed mechanism for the prochiral ketone reduction. ResearchGate. [Link]

-

Rawal, V. H., et al. (2004). Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding. PubMed. [Link]

-

Yang, G., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Myers, A. G. (n.d.). Enantioselective Reduction of Ketones. Harvard University. [Link]

-

Johansson, A. (2007). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. Uppsala University. [Link]

-

Åkerblom, E., et al. (2015). Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. Diva-portal.org. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

Liu, C., et al. (2018). Mechanistic Insights into Stereospecific Bioactivity and Dissipation of Chiral Fungicide Triticonazole in Agricultural Management. Journal of Agricultural and Food Chemistry. [Link]

-

Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

-

Fochi, M., et al. (2021). Asymmetric exo‐selective Diels–Alder reaction enabled by BINOL‐based chiral supramolecular catalysts. ResearchGate. [Link]

-

Kumar, P., et al. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. [Link]

-

Thomas, S. P., et al. (2025). Looking into the Quest for Stereoselective Ring-Opening Polymerization of Racemic Lactide with Chiral Organocatalysts. ResearchGate. [Link]

-

Lurain, A. E., & MacMillan, D. W. C. (2005). Stereochemical diversity in chiral ligand design: discovery and optimization of catalysts for the enantioselective addition of allylic halides to aldehydes. Organic Letters. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Stereochemical diversity in chiral ligand design: discovery and optimization of catalysts for the enantioselective addition of allylic halides to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. diva-portal.org [diva-portal.org]

- 10. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Stereocontrol: A Technical Guide to the Discovery and Evolution of Chiral Auxiliaries

An In-Depth Technical Guide

Abstract

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development and materials science.[1] The physiological activity of a drug is often exclusive to a single enantiomer, making stereocontrol a critical parameter in synthesis design.[2][3] Among the strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and powerful method. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][4][5] This guide provides a comprehensive overview of the discovery and historical development of chiral auxiliaries, delving into the foundational principles, the pioneering scientists who shaped the field, and the field-proven methodologies that have become standard practice. It is intended as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental workflows, and a comparative analysis of key auxiliary classes.

Introduction: The Imperative of Asymmetric Synthesis

Most biological molecules exist as a single enantiomer, and as a result, living systems exhibit a high degree of chemical chirality.[6] This biological specificity means that the different enantiomers of a chiral drug can have vastly different pharmacological effects; one may be therapeutic, while the other could be inactive or, in the worst cases, toxic.[2][3] Consequently, the ability to selectively produce a desired stereoisomer is a fundamental challenge in chemical synthesis.

Chiral auxiliaries offer an elegant solution to this challenge. The core principle involves a three-step sequence:

-

Attachment: A chiral auxiliary is covalently bonded to a prochiral substrate.

-

Diastereoselective Transformation: The chiral center on the auxiliary directs a subsequent reaction, creating a new stereocenter with a specific configuration. This results in the preferential formation of one diastereomer over the other.

-

Cleavage: The auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[1][4][5]

This approach transforms the difficult task of separating enantiomers into the more straightforward separation of diastereomers, which have distinct physical properties.[4][7]

Chapter 1: A Historical Perspective - The Dawn of Asymmetric Synthesis

The intellectual roots of chiral auxiliaries lie in the very discovery of molecular chirality. In 1848, Louis Pasteur's manual separation of sodium ammonium tartrate crystals laid the foundation for stereochemistry.[8] However, it was not until 1894 that the term "asymmetric synthesis" was coined by Emil Fischer to describe the selective formation of one enantiomer.[9][10]

Early progress in the field was slow, hampered by the lack of analytical techniques to separate and quantify enantiomers beyond polarimetry.[6] For decades, chemists relied on methods like kinetic resolution or the use of the "chiral pool"—naturally occurring enantiopure compounds like amino acids and terpenes—as starting materials.[11][12] The need for a general, reliable method to create new stereocenters on simple prochiral substrates drove the innovation that would eventually lead to the development of chiral auxiliaries.

Chapter 2: The Pioneers and their Groundbreaking Auxiliaries

The modern era of chiral auxiliaries began in the mid-1970s and was defined by the contributions of several visionary chemists.

Elias James Corey & 8-Phenylmenthol: In 1975, E.J. Corey introduced one of the first widely recognized chiral auxiliaries, (-)-8-phenylmenthol.[4][5] In a landmark application, his group used an acrylate ester of this auxiliary in an asymmetric Diels-Alder reaction, a key step in their synthesis of prostaglandins.[4][13] The bulky phenylmenthol group effectively shielded one face of the dienophile, forcing the cycloaddition to occur from the opposite face with high stereoselectivity.

Further Key Developments:

-

Barry Trost (1980): Introduced the use of chiral mandelic acid.[4][5][13]

-

James K. Whitesell (1985): Developed trans-2-phenyl-1-cyclohexanol as a more readily prepared alternative to Corey's auxiliary, applying it successfully in ene reactions.[4][5]

David A. Evans & The Oxazolidinone Revolution: The field was fundamentally transformed by the work of David A. Evans, who popularized the use of oxazolidinone auxiliaries.[4][] Derived from readily available amino acids, these auxiliaries proved to be exceptionally versatile and effective for a wide range of transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[4][][15] The reliability and high diastereoselectivity achieved with Evans auxiliaries set a new standard in asymmetric synthesis. His total synthesis of the macrolide cytovaricin, which masterfully used oxazolidinones to set the stereochemistry of nine stereocenters, remains a classic demonstration of their power.[4][5]

Other Seminal Contributions:

-

Wolfgang Oppolzer: Developed camphorsultam, often called Oppolzer's sultam, a rigid bicyclic auxiliary derived from camphor that provides excellent stereocontrol.[4][11]

-

Dieter Enders: Introduced the SAMP/RAMP hydrazone methodology for the asymmetric alkylation of ketones and aldehydes.[][16]

-

Andrew G. Myers: Developed pseudoephedrine as a practical and effective chiral auxiliary, which can be used to synthesize optically active carboxylic acids and amino acids.[4]

Chapter 3: The Underlying Principles - Mechanism and Design

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center. The choice of auxiliary is not arbitrary; it is a deliberate decision based on established principles of physical organic chemistry.

Mechanism of Stereocontrol: The Evans Oxazolidinone Example The success of Evans oxazolidinone auxiliaries in aldol reactions provides a clear illustration of the causality behind their design. The process involves the formation of a Z-enolate through the use of a boron triflate and a hindered base.[17] This enolate then forms a rigid, six-membered Zimmerman-Traxler-like transition state with the aldehyde.[17]

The key to stereocontrol is the substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or phenyl group). This group sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled trajectory dictates the absolute stereochemistry of the two newly formed chiral centers.[4]

Criteria for an Effective Chiral Auxiliary: The design and selection of a chiral auxiliary are guided by several critical criteria:

-

Accessibility: It should be readily available in enantiomerically pure form and preferably inexpensive, often sourced from the natural "chiral pool".[2][15]

-

Ease of Attachment: The auxiliary must be easily and cleanly attached to the substrate.[7]

-

High Stereodirection: It must provide high levels of diastereoselectivity in the key bond-forming step.[]

-

Facile Cleavage: The auxiliary must be removable under mild conditions that do not cause racemization or decomposition of the desired product.[7]

-

Recoverability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield for reuse.[2][4][7]

Chapter 4: Field-Proven Methodologies - Protocols and Applications

While a multitude of protocols exist, the Evans asymmetric aldol reaction stands out as a robust and widely applicable methodology. The following is a representative, self-validating protocol.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol describes the synthesis of a syn-aldol product using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Aldol Addition

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C. This step is critical for the selective formation of the Z-enolate.

-

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the product with CH₂Cl₂, dry the organic layer, and concentrate. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the aldol adduct in a 4:1 mixture of THF and water.

-

Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq, 30% w/w), followed by lithium hydroxide (2.0 eq).

-

Stir vigorously for 4-6 hours.

-

Quench excess peroxide by adding aqueous sodium sulfite.

-

Separate the aqueous layer and extract with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~3 and extract the desired carboxylic acid product.

Data Presentation: Comparative Performance of Chiral Auxiliaries

The choice of auxiliary can significantly impact the outcome of a reaction. The table below summarizes typical results for the asymmetric alkylation of propionyl imides, demonstrating the high fidelity of common auxiliaries.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

| Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) | Benzyl bromide | >99% | 90-95 |

| Oppolzer's Camphorsultam | Allyl iodide | >98% | 85-95 |

| Myers' Pseudoephedrine | Methyl iodide | >99% | 88-94 |

Data compiled from representative literature reports. Actual results may vary based on specific reaction conditions.

Chapter 5: The Modern Landscape and Future Directions

The landscape of asymmetric synthesis has evolved dramatically since the introduction of the first chiral auxiliaries. The development of catalytic asymmetric methods, recognized with Nobel Prizes in Chemistry in 2001 (Knowles, Noyori, Sharpless) and 2021 (List, MacMillan), has provided powerful alternatives that use only a substoichiometric amount of a chiral catalyst.[6][18]

Despite the rise of catalysis, chiral auxiliaries have not become obsolete. They remain indispensable tools for several reasons:

-

Reliability and Predictability: Auxiliary-based methods are often highly reliable, versatile, and well-studied, providing a time-efficient route to enantiomerically pure products.[4]

-

Early-Stage Development: They are frequently the method of choice in the early phases of drug development, where rapid access to material is critical.[4][19]

-

Difficult Transformations: For many transformations, chiral auxiliaries still represent the most selective and effective method available.[16]

Innovations continue to refine the auxiliary-based approach. The development of "SuperQuat" auxiliaries, for example, sought to improve upon the Evans family by incorporating gem-dimethyl substitution to enhance conformational control and cleavage efficiency.[20] Furthermore, the immobilization of chiral auxiliaries on polymer supports facilitates product purification and auxiliary recovery, aligning with the principles of green chemistry.[21]

Conclusion

From their conceptual beginnings in the pioneering work of Corey and Trost to their refinement into highly reliable tools by Evans, Oppolzer, and others, chiral auxiliaries have fundamentally shaped the field of asymmetric synthesis. They represent a powerful and enduring strategy for exercising precise control over molecular architecture. While catalytic methods now offer compelling alternatives, the chiral auxiliary remains a cornerstone of the synthetic chemist's toolkit, valued for its robustness, predictability, and broad applicability. The historical development of these reagents is a testament to the ingenuity of chemists in solving one of the most fundamental challenges in their discipline: the creation of a single, pure enantiomer.

References

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Chiral auxiliary - EPFL Graph Search. EPFL. [Link]

-

Definition of the term asymmetric synthesis-History and revision. - Semantic Scholar. Semantic Scholar. [Link]

-

Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments? - ResearchGate. ResearchGate. [Link]

-

Chiral auxiliary! | PPTX - Slideshare. Slideshare. [Link]

-

Definition of the term asymmetric synthesis-History and revision - PubMed. PubMed. [Link]

-

Chiral Auxiliaries Definition - Organic Chemistry II Key Term - Fiveable. Fiveable. [Link]

-

Enantioselective synthesis - Wikipedia. Wikipedia. [Link]

-

What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube. YouTube. [Link]

-

Chiral Auxiliaries — Principles and Recent Applications | Request PDF - ResearchGate. ResearchGate. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ResearchGate. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. PubMed. [Link]

-

Chiral Auxiliary Controlled Reactions - No Added Chemicals. No Added Chemicals. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. ResearchGate. [Link]

-

chiral auxiliary design | Bluefield Esports. Bluefield Esports. [Link]

-

Asymmetric Synthesis - University of York. University of York. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Royal Society of Chemistry. [Link]

-

Chiral Auxiliaries in Polymer‐Supported Organic Synthesis - SciSpace. SciSpace. [Link]

-

SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Mastering Asymmetric Synthesis: The Role of Chiral Auxiliaries. [Link]

-

Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. ACS Publications. [Link]

-

Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - ResearchGate. ResearchGate. [Link]

-

Scientist Stories: David MacMillan, New Chemical Reactions & Developing Asymmetric Organocatalysis - YouTube. YouTube. [Link]

-

"DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach - ISU ReD - Illinois State University. Illinois State University. [Link]

-

Nobel Prize recognizes development of asymmetric organic catalysis. ASBMB Today. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 7. york.ac.uk [york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Definition of the term asymmetric synthesis-History and revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Chiral auxiliary! | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 18. Nobel Prize recognizes development of asymmetric organic catalysis [asbmb.org]

- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. scispace.com [scispace.com]

Spectroscopic Characterization of (2R)-1,1-diphenylpropane-1,2-diol: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral diol, (2R)-1,1-diphenylpropane-1,2-diol. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation and stereochemical confirmation of this important synthetic intermediate.

Introduction: The Significance of (2R)-1,1-diphenylpropane-1,2-diol in Asymmetric Synthesis

(2R)-1,1-diphenylpropane-1,2-diol, a member of the chiral diol family, serves as a valuable building block in asymmetric synthesis. Its stereodefined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The precise arrangement of its hydroxyl and phenyl groups allows for stereoselective transformations, making it a sought-after intermediate in the development of novel therapeutics.

Accurate and unambiguous characterization of (2R)-1,1-diphenylpropane-1,2-diol is paramount to ensure the stereochemical integrity of subsequent synthetic steps. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. This guide will explore the application of ¹H NMR, ¹³C NMR, IR, and MS in providing a complete analytical profile of this chiral diol.

Molecular Structure and Key Spectroscopic Features

The structure of (2R)-1,1-diphenylpropane-1,2-diol, with the IUPAC name (2R)-1,1-diphenylpropane-1,2-diol and molecular formula C₁₅H₁₆O₂, presents several key features that are readily identifiable by spectroscopic methods.[1] The presence of two phenyl rings, a propane backbone, and two hydroxyl groups on adjacent carbons (a vicinal diol) gives rise to a unique spectral fingerprint.